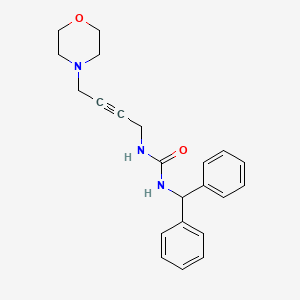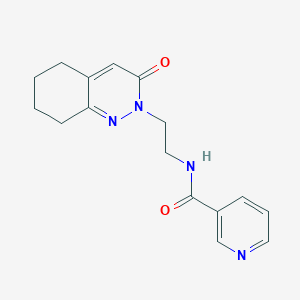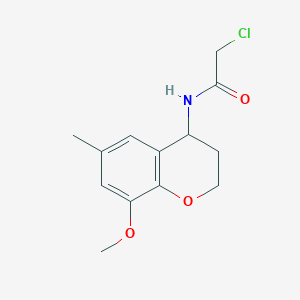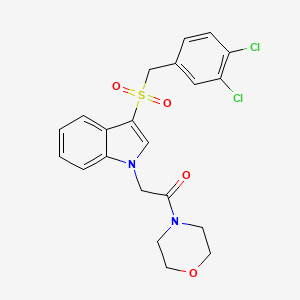![molecular formula C12H10ClNO4S2 B2928413 Methyl 3-{[(2-chlorophenyl)amino]sulfonyl}thiophene-2-carboxylate CAS No. 941936-00-1](/img/structure/B2928413.png)
Methyl 3-{[(2-chlorophenyl)amino]sulfonyl}thiophene-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Methyl 3-{[(2-chlorophenyl)amino]sulfonyl}thiophene-2-carboxylate” is a complex organic compound that contains several functional groups, including a thiophene ring, a sulfonyl group, an amino group, and a carboxylate ester . These functional groups suggest that this compound could have interesting chemical and biological properties.
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the conditions and the reactants present. For instance, the amino group could participate in acid-base reactions, the sulfonyl group could undergo substitution reactions, and the ester could be hydrolyzed under acidic or basic conditions .Wissenschaftliche Forschungsanwendungen
Synthesis Techniques
Thiophene derivatives, including compounds structurally related to Methyl 3-{[(2-chlorophenyl)amino]sulfonyl}thiophene-2-carboxylate, have been synthesized through innovative techniques. For instance, Stephens et al. (1999) described the synthesis of methyl 3-amino-4-aryl(or methyl)sulfonylthiophene-2-carboxylates via the reaction of 3-alkoxy-2-aryI(or methyl)sulfonylacrylonitriles with methyl thioglycolate, showcasing a route to 4-arylsulfonyl-3-carboxamidothiophenes (Stephens, Price, & Sowell, 1999).
Genotoxic and Carcinogenic Potential Assessment
Lepailleur et al. (2014) evaluated the genotoxic/mutagenic and carcinogenic potentials of 3-aminothiophene derivatives, including the methyl 3‐amino‐4‐methylthiophene‐2‐carboxylate. This study employed in vitro and in silico methodologies, contributing to the safety assessment of thiophene derivatives in pharmacological contexts (Lepailleur et al., 2014).
Chemical Transformations and Reactions
Research by Corral and Lissavetzky (1984) explored chemical transformations of methyl 3-hydroxythiophene-2-carboxylate, offering insights into the reactivity and potential applications of thiophene derivatives in synthetic chemistry. Their work provided a new route to mono- and di-alkyl ethers of thiotetronic and α-halogenothiotetronic acids (Corral & Lissavetzky, 1984).
Novel Compound Synthesis
Chen et al. (2014) synthesized a novel thieno[2,3-d]pyrimidine compound bearing a sulfonylurea moiety from methyl 2-aminothiophene-3-carboxylate, demonstrating the versatility of thiophene derivatives in the development of novel compounds with potential biological activities (Chen, Sun, Xu, Tu, Zheng, & Zhu, 2014).
Antimicrobial Activity
Prasad et al. (2017) synthesized novel 2-aminothiophene derivatives and evaluated their antimicrobial activity. This study highlights the potential of thiophene derivatives in developing new antimicrobial agents, showcasing the biological significance of such compounds (Prasad, Angothu, Latha, & Nagulu, 2017).
Wirkmechanismus
Target of Action
Methyl 3-{[(2-chlorophenyl)amino]sulfonyl}thiophene-2-carboxylate is a thiophene-based compound . Thiophene derivatives have been shown to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . .
Mode of Action
It is known that thiophene derivatives can interact with various biological targets due to their diverse chemical structures . The specific interactions of this compound with its targets would depend on the chemical structure of the compound and the nature of the target.
Biochemical Pathways
Given the broad range of biological activities exhibited by thiophene derivatives, it can be inferred that this compound may affect multiple biochemical pathways .
Pharmacokinetics
It is known that the compound is a white crystalline substance, insoluble in water, but soluble in organic solvents such as toluene, acetonitrile, and ethanol . Its boiling point is predicted to be 428.3±55.0 °C, and its melting point is 123-124 °C . These properties may influence the compound’s absorption, distribution, metabolism, and excretion (ADME) properties, and thus its bioavailability.
Result of Action
Given the broad range of biological activities exhibited by thiophene derivatives, it can be inferred that this compound may have multiple effects at the molecular and cellular levels .
Action Environment
It is known that the compound should be stored in a dark place, sealed in dry, at room temperature . This suggests that light, moisture, and temperature may affect the stability of the compound.
Safety and Hazards
Zukünftige Richtungen
Thiophene derivatives are a focus of ongoing research due to their wide range of potential applications, particularly in medicinal chemistry . Future research could explore the properties of “Methyl 3-{[(2-chlorophenyl)amino]sulfonyl}thiophene-2-carboxylate” in more detail, including its synthesis, reactivity, and potential uses.
Eigenschaften
IUPAC Name |
methyl 3-[(2-chlorophenyl)sulfamoyl]thiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO4S2/c1-18-12(15)11-10(6-7-19-11)20(16,17)14-9-5-3-2-4-8(9)13/h2-7,14H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGJIYQHJEHESCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)S(=O)(=O)NC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
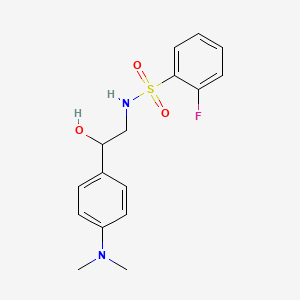
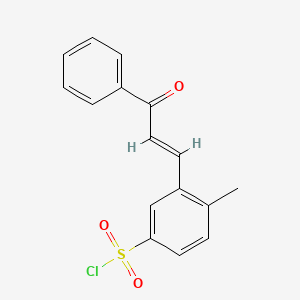
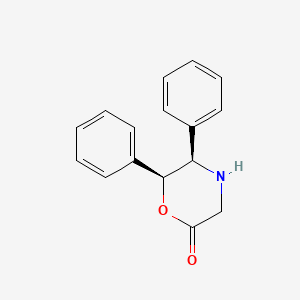
![3-methoxy-N-(3-(3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide](/img/structure/B2928338.png)
![1-(2-methylbenzyl)-3-(3-methylbutyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2928342.png)
![4-[bis(2-methoxyethyl)sulfamoyl]-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2928343.png)
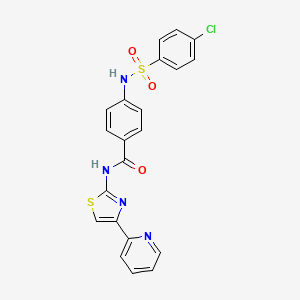

![4-Chloro-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-2-amine](/img/structure/B2928347.png)
![1-[2-(2,3-Dichloroanilino)-4-methyl-1,3-thiazol-5-yl]-1-ethanone](/img/structure/B2928348.png)
